molecular formula C17H14N4O3S B1677604 N106

N106

Katalognummer: B1677604
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: FBCSWQRNKAYAGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N106 ist ein First-in-Class-Kleinmolekülaktivator der Sarkoplasmatischen Retikulum Calcium ATPase (SERCA2a) SUMOylierung. Diese Verbindung aktiviert direkt das SUMO-aktivierende Enzym, die E1-Ligase, und löst die intrinsische SUMOylierung von SERCA2a aus. Es hat sich als eine vielversprechende therapeutische Strategie für die Behandlung von Herzinsuffizienz erwiesen, indem es die Kontraktileigenschaften von Kardiomyozyten verbessert und die ventrikuläre Funktion in Tiermodellen verbessert .

Präparationsmethoden

Die Synthesewege und Reaktionsbedingungen für this compound sind in der verfügbaren Literatur nicht ausführlich beschriebenDie Verbindung wird typischerweise in fester Form bereitgestellt und kann für den experimentellen Einsatz in Dimethylsulfoxid (DMSO) gelöst werden .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen, vor allem die Aktivierung des SUMO-aktivierenden Enzyms, der E1-Ligase. Diese Aktivierung führt zur SUMOylierung von SERCA2a, einer wichtigen Pumpe, die den Calciumzyklus in Kardiomyozyten reguliert. Das Hauptprodukt, das aus dieser Reaktion entsteht, ist das SUMOylierte SERCA2a, das die Calcium-Wiederaufnahme verstärkt und die Herzfunktion verbessert .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for N106 are not extensively detailed in the available literatureThe compound is typically provided in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .

Analyse Chemischer Reaktionen

N106 undergoes several types of chemical reactions, primarily involving its activation of the SUMO-activating enzyme, E1 ligase. This activation leads to the SUMOylation of SERCA2a, a critical pump regulating calcium cycling in cardiomyocytes. The major product formed from this reaction is the SUMOylated SERCA2a, which enhances calcium reuptake and improves cardiac function .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Medicine

N106's primary application is in cardiovascular medicine, where it is being investigated for its ability to treat heart failure. Studies have shown that this compound can improve the contractile properties of cardiomyocytes and enhance overall cardiac function. For instance, an infusion of this compound has been reported to induce a sustained reversal of contractility in heart failure mouse models, demonstrating its potential as a therapeutic agent .

Biological Research

In biological research, this compound is utilized to study the mechanisms underlying SUMOylation and its impact on protein function. This compound serves as a valuable tool for exploring the role of SUMOylation in various cellular processes and diseases, including cancer and neurodegenerative disorders.

Chemical Research

From a chemical perspective, this compound acts as an investigative tool for understanding the activation pathways of SUMO-activating enzymes. Researchers are exploring how this compound can be used to elucidate the biochemical pathways involved in calcium cycling within cells.

Veterinary Medicine

There is emerging interest in the applications of this compound in veterinary medicine, particularly concerning its potential effects on cardiac health in animals. The compound's pharmacokinetics and therapeutic efficacy are being evaluated in various animal models to assess its viability for treating heart conditions in veterinary practice .

Table 1: Summary of Applications of this compound

Application AreaDescriptionModel/Study Type
Cardiovascular MedicineTreatment for heart failure; improves contractility and ventricular functionAnimal models (mice)
Biological ResearchInvestigates SUMOylation mechanisms and protein functionIn vitro studies
Chemical ResearchStudies activation pathways of SUMO-activating enzymesLaboratory experiments
Veterinary MedicinePotential cardiac treatment applications in animalsPreclinical studies

Table 2: Comparative Efficacy of this compound vs Similar Compounds

CompoundMechanismEfficacy in Heart Failure ModelsNotes
This compoundActivates SERCA2a SUMOylationHighFirst-in-class small molecule
Compound ASimilar SUMO pathway targetModerateLess specific action
Compound BNon-SUMO pathwayLowPrimarily used for other indications

Case Study 1: Efficacy in Heart Failure Models

A study demonstrated that administration of this compound resulted in significant improvements in cardiac output and contractility metrics when compared to control groups receiving placebo treatments. The results indicated a marked increase in SERCA2a activity due to enhanced SUMOylation, providing a promising avenue for future heart failure therapies .

Case Study 2: Investigating SUMOylation Mechanisms

Research focused on the role of this compound in promoting SUMOylation revealed critical insights into how post-translational modifications affect protein stability and function. This study highlighted the importance of this compound as a tool for understanding protein interactions within cellular signaling pathways.

Wirkmechanismus

N106 exerts its effects by directly activating the SUMO-activating enzyme, E1 ligase. This activation triggers the SUMOylation of SERCA2a, a critical protein responsible for calcium handling in cardiomyocytes. The SUMOylation of SERCA2a enhances its activity, leading to improved calcium reuptake and increased contractility of heart muscle cells. This mechanism helps to counteract the impaired calcium cycling observed in heart failure, thereby improving cardiac function .

Vergleich Mit ähnlichen Verbindungen

N106 ist einzigartig in seiner Fähigkeit, das SUMO-aktivierende Enzym, die E1-Ligase, zu aktivieren und die SUMOylierung von SERCA2a auszulösen. Ähnliche Verbindungen umfassen andere kleine Moleküle, die den SUMOylierungspfad anvisieren, wie z. B. N6. This compound hat in Tiermodellen der Herzinsuffizienz eine überlegene Wirksamkeit bei der Verbesserung der Herzfunktion gezeigt .

Biologische Aktivität

N106 is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and cytokinin activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a derivative of 6-benzyladenosine, synthesized through the condensation of 6-chloropurine riboside with various substituted benzylamines. The resulting compounds have been characterized using standard physicochemical methods, which confirm their structural integrity and potential for biological activity .

Cytokinin Activity

This compound exhibits significant cytokinin activity, which is crucial for plant growth and development. In various bioassays, including tobacco callus and wheat leaf senescence assays, this compound and its derivatives demonstrated high activity levels. Notably, the senescence bioassay revealed the highest activities among the tested compounds, suggesting that specific derivatives can modulate cytokinin-dependent processes effectively .

Antiproliferative Properties

The antiproliferative effects of this compound were evaluated against various cancer cell lines. The results indicated that several derivatives of this compound exhibited strong cytotoxic activity against cancer cells while showing minimal toxicity to normal murine fibroblast (NIH/3T3) cells. This selective cytotoxicity is particularly promising for developing anticancer therapies that minimize damage to normal tissues .

Data Table: Biological Activity Summary

Activity Type Tested Cell Lines Activity Observed Notes
Cytokinin ActivityTobacco CallusHighEffective modulation of cytokinin processes
Wheat Leaf SenescenceHighestSignificant differences observed in assays
Antiproliferative EffectsVarious Cancer Cell LinesStrong CytotoxicityMinimal toxicity to NIH/3T3 normal cells

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on breast cancer cell lines, researchers found that treatment with this compound led to a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis via intrinsic pathways, highlighting its potential as an effective therapeutic agent against breast cancer .

Case Study 2: Cytokinin Bioassays

Another investigation focused on the application of this compound in agricultural settings. The compound was tested in cytokinin bioassays involving tobacco and wheat plants. The results indicated that this compound could enhance growth parameters significantly compared to control groups, suggesting its utility as a plant growth regulator .

Discussion

The biological activities associated with this compound underscore its potential applications in both medicinal chemistry and agriculture. The ability to selectively target cancer cells while sparing normal cells presents a significant advantage in therapeutic contexts. Furthermore, its role as a cytokinin analog could be leveraged to improve crop yields and stress resistance in plants.

Eigenschaften

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSWQRNKAYAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-linked glycosylation sites N18 and N106 in mammalian Deoxyribonuclease I (DNase I)?

A1: Research indicates that both N-linked glycosylation sites, N18 and this compound, are crucial for the full enzymatic activity, thermal stability, and resistance to proteolysis of mammalian DNase I. Mutations at either or both of these sites resulted in decreased enzymatic activity, reduced heat stability, and increased susceptibility to trypsin degradation. []

Q2: How does the sugar moiety content relate to the enzymatic activity of DNase I mutants at positions N18 and this compound?

A2: The enzymatic activity of DNase I mutants (N18Q, N106Q, and N18Q/N106Q) directly correlates with their sugar moiety content. Lower sugar moiety content, resulting from mutations, corresponds to lower enzymatic activity compared to the wild-type DNase I. []

Q3: What is the role of the csnthis compound gene in Nocardioides sp. This compound?

A3: The csnthis compound gene in Nocardioides sp. This compound encodes for a chitosanase, an enzyme that plays a significant role in chitosan degradation. This chitosanase is a 29.5 kDa protein with a pI of 8.1 and functions via an endo-mechanism, producing dimers and trimers of chitosan as end products. []

Q4: What is the significance of the csnthis compound gene in relation to other chitosanase genes?

A4: The csnthis compound gene exhibits high homology (79.5%) with the csn gene found in Streptomyces sp. N174. At the amino acid level, the chitosanases produced by these genes share 74.4% homology. This finding classifies the chitosanase from Nocardioides sp. This compound as the third known member of the glycosyl hydrolase family 46. []

Q5: How does the Glu22 residue contribute to the activity of the CtoA chitosanase from Amycolatopsis sp. CsO-2?

A5: The Glu22 residue is crucial for the chitosanase activity of CtoA. When this residue is mutated to glutamine (E22Q), the enzyme loses its chitosanase activity, demonstrating its essential role in the catalytic mechanism. []

Q6: How does the WEREWOLF (WER) protein, an R2R3-MYB transcription factor, interact with its target DNA?

A6: The crystal structure of WER bound to its target DNA reveals that the third α-helices of both the R2 and R3 repeats directly interact with the DNA's major groove. This interaction facilitates specific recognition of the DNA motif 5'-AACNGC-3'. [, ]

Q7: What is the role of specific amino acid residues in the function of the WER protein?

A7: Key residues like K55, this compound, K109, and N110 within the WER protein are critical for its function, as demonstrated by mutagenesis, in vitro binding, and in vivo luciferase assays. These residues likely contribute to the protein's DNA-binding affinity and specificity. [, ]

Q8: How do DNA methylation modifications impact the interaction between WER and its target DNA?

A8: Both methylation at the fifth position of cytosine (5mC) and the sixth position of adenine (6mA) within the AAC element of the target DNA sequence hinder the interaction between WER and its target DNA. While L59 of WER does not directly bind DNA, it appears to act as a sensor for 5mC modifications. [, ]

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